REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.[F:15][C:16]1[CH:28]=[CH:27][C:19]([O:20][CH:21]([CH2:25][CH3:26])[C:22](Cl)=[O:23])=[CH:18][C:17]=1[C:29]([F:32])([F:31])[F:30]>C1(C)C=CC=CC=1>[CH2:1]([NH:8][C:22](=[O:23])[CH:21]([O:20][C:19]1[CH:27]=[CH:28][C:16]([F:15])=[C:17]([C:29]([F:31])([F:32])[F:30])[CH:18]=1)[CH2:25][CH3:26])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
( 1 )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
2-(4-fluoro-3-trifluoromethylphenoxy)butanoic chloride
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(OC(C(=O)Cl)CC)C=C1)C(F)(F)F
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the reaction mixture was then washed with a diluted hydrochloric acid, diluted sodium hydroxide and water with the order
|
Type
|
DISTILLATION
|
Details
|
was distilled out under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Resulting crude crystal
|
Type
|
CUSTOM
|
Details
|
was recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C(CC)OC1=CC(=C(C=C1)F)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |